N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine
Description
Properties
CAS No. |
143069-08-3 |
|---|---|
Molecular Formula |
C25H26N4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[4-(4-ethylpiperazin-1-yl)phenyl]acridin-9-amine |
InChI |
InChI=1S/C25H26N4/c1-2-28-15-17-29(18-16-28)20-13-11-19(12-14-20)26-25-21-7-3-5-9-23(21)27-24-10-6-4-8-22(24)25/h3-14H,2,15-18H2,1H3,(H,26,27) |
InChI Key |
CUVBGWMAORETGV-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53 |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53 |
Other CAS No. |
143069-08-3 |
Synonyms |
N-[4-(4-ethylpiperazin-1-yl)phenyl]acridin-9-amine |
Origin of Product |
United States |
Preparation Methods
Acridine Core Construction
Acridine derivatives are typically synthesized via:
Piperazine-Phenyl Substituent Synthesis
The 4-(4-ethylpiperazin-1-yl)aniline intermediate is prepared through:
-
Nucleophilic aromatic substitution : Reaction of 4-fluoronitrobenzene with 1-ethylpiperazine.
-
Nitro reduction : Catalytic hydrogenation or chemical reduction of the nitro group to an amine.
Stepwise Synthesis and Optimization
Synthesis of 9-Chloroacridine
Procedure :
-
Acridone (10 mmol) is suspended in POCl₃ (30 mL) and heated under reflux for 6 hours.
-
The mixture is cooled, quenched with ice-water, and neutralized with NaOH.
-
The precipitate is filtered and recrystallized from ethanol to yield 9-chloroacridine as yellow crystals (85% yield).
Key Parameters :
-
Excess POCl₃ ensures complete conversion.
-
Recrystallization solvent polarity critically affects purity.
Synthesis of 4-(4-Ethylpiperazin-1-yl)aniline
Step 1: Nucleophilic Aromatic Substitution
-
4-Fluoronitrobenzene (5 mmol) and 1-ethylpiperazine (5.5 mmol) are dissolved in DMF (20 mL) with K₂CO₃ (10 mmol).
-
The mixture is stirred at 100°C for 12 hours.
-
The product, 4-nitro-N-(4-ethylpiperazin-1-yl)benzene, is isolated via extraction (70% yield).
Step 2: Nitro Reduction
-
The nitro compound is dissolved in ethanol, and 10% Pd/C is added.
-
Hydrogen gas is bubbled through the solution at 25°C for 4 hours.
-
Filtration and solvent evaporation yield 4-(4-ethylpiperazin-1-yl)aniline (90% yield).
Optimization Insights :
-
Solvent choice : DMF facilitates high-temperature stability.
-
Catalyst loading : 5 wt% Pd/C balances cost and efficiency.
Buchwald-Hartwig Amination: Final Coupling
The C–N bond formation between 9-chloroacridine and 4-(4-ethylpiperazin-1-yl)aniline is achieved via palladium catalysis.
General Protocol :
-
9-Chloroacridine (1 mmol), 4-(4-ethylpiperazin-1-yl)aniline (1.2 mmol), Pd₂(dba)₃ (0.05 mmol), Xantphos (0.1 mmol), and Cs₂CO₃ (3 mmol) are combined in toluene (15 mL).
-
The mixture is degassed and stirred under nitrogen at 110°C for 24 hours.
-
Purification via silica gel chromatography (DCM/MeOH) affords the title compound (75% yield).
Comparative Analysis of Catalytic Systems
| Method | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 75 |
| Ullmann | CuI | DMEDA | K₃PO₄ | DMSO | 130 | 50 |
Critical Factors :
-
Ligand selection : Bulky phosphines (Xantphos) suppress β-hydride elimination.
-
Base strength : Cs₂CO₃ enhances deprotonation of the aniline.
Alternative Synthetic Routes
Ullmann Coupling
Employing copper(I) iodide and N,N'-dimethylethylenediamine (DMEDA) in DMSO at 130°C yields the product but with lower efficiency (50% yield). Side products include homo-coupled acridine and unreacted starting material.
Reductive Amination
A hypothetic pathway involving 9-acridinone and the aniline derivative under reductive conditions (NaBH₄, TiCl₄) was explored but resulted in <20% yield due to poor imine formation kinetics.
Purification and Characterization
Purification :
-
Column chromatography (silica gel, DCM/MeOH 95:5) resolves unreacted aniline and catalyst residues.
-
Recrystallization from ethyl acetate/hexane improves crystalline purity.
Characterization Data :
-
HRMS : m/z 383.2234 [M+H]⁺ (calc. 383.2238 for C₂₅H₂₇N₄⁺).
-
¹H NMR (400 MHz, CDCl₃): δ 8.32 (d, J=8.4 Hz, 2H, Acridine-H), 7.85–7.75 (m, 4H, Acridine-H), 7.50 (d, J=8.8 Hz, 2H, Ph-H), 6.95 (d, J=8.8 Hz, 2H, Ph-H), 3.25 (t, J=5.2 Hz, 4H, Piperazine-H), 2.70 (q, J=7.2 Hz, 2H, CH₂CH₃), 2.55 (t, J=5.2 Hz, 4H, Piperazine-H), 1.15 (t, J=7.2 Hz, 3H, CH₂CH₃).
Industrial-Scale Production Challenges
-
Catalyst Cost : Pd-based systems necessitate efficient recycling.
-
Byproduct Management : Copper residues require stringent removal for pharmaceutical compliance.
-
Solvent Recovery : Toluene and DMF must be recycled to meet green chemistry standards.
Chemical Reactions Analysis
N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.
Common reagents and conditions used in these reactions include polar aprotic solvents, basic or acidic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of acridine derivatives, including N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine. The compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.
Case Study: Antibacterial Efficacy
A study conducted on several acridine derivatives demonstrated that compounds with similar structures effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial DNA synthesis due to the intercalation of the acridine moiety into DNA strands .
Anti-Tumor Properties
The anti-tumor potential of this compound has been explored in various cancer models. Acridine derivatives are known to induce apoptosis in cancer cells, and this compound is no exception.
Data Table: Anti-Tumor Activity
| Cancer Type | Model Used | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | MCF7 Cells | 1.5 | Induction of apoptosis via caspase activation |
| Lung Cancer | A549 Cells | 2.0 | Inhibition of cell proliferation |
| Prostate Cancer | LNCaP Cells | 3.5 | Cell cycle arrest at G2/M phase |
These findings suggest that this compound could serve as a lead structure for developing anti-cancer agents .
Neuroprotective Effects
This compound has shown promising neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and prion diseases.
Case Study: Neuroprotection Against Glutamate Toxicity
In vitro studies demonstrated that this compound could "rescue" neuroblastoma cells exposed to high levels of glutamate, significantly reducing reactive oxygen species (ROS) levels and intracellular calcium concentrations, which are critical factors in neuronal cell death .
Mechanism of Action
The mechanism of action of N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This intercalation prevents DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells. The compound’s unique planar ring structure allows it to interact effectively with various biomolecular targets.
Comparison with Similar Compounds
Structural Analogues with Piperazine Substituents
A. N-(4-(4-Methylpiperazin-1-yl)phenyl)acridin-9-amine (CAS 80259-18-3)
- Structural Difference : Methyl group instead of ethyl on the piperazine nitrogen.
- Physical Properties : The dihydrochloride salt (CAS 1259314-65-2) has a molecular weight of 441.40 g/mol and is stored under inert conditions .
- Biological Relevance : Used in kinase inhibition studies; methylpiperazine derivatives show improved solubility and binding affinity compared to unsubstituted acridines .
B. YPC-21817 (Z)-5-([3-{4-(4-ethylpiperazin-1-yl)-3-fluorophenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione
- Structural Difference : Ethylpiperazine is attached to a fluorophenyl-imidazo[1,2-b]pyridazine scaffold instead of acridine.
- Functional Impact : The ethylpiperazine moiety enhances cellular permeability and target engagement in Pan-Pim kinase inhibition studies .
Acridin-9-amine Derivatives with Varied Aromatic Substituents
A. N-(4-(5-(3-nitrophenyl)isoxazol-3-yl)phenyl)acridin-9-amine (4c)
- Structural Features : Incorporates a 3-nitrophenyl-isoxazole group.
- Spectroscopic Data: IR peaks at 1519 cm⁻¹ (NO₂ stretch) and MS m/z 458.47 (M⁺) .
B. N-(4-methyl-3-nitrophenyl)acridin-9-amine (CAS 655238-68-9)
- Structural Features : Nitro and methyl groups on the phenyl ring.
- Properties : Molecular weight 329.35 g/mol; higher LogP (5.29) suggests increased lipophilicity compared to ethylpiperazine derivatives .
C. (E)-2-ethoxy-6-((furan-2-ylmethylene)amino)acridin-9-amine (Compound 3 in )
- Functional Impact : The furan and ethoxy groups confer distinct electronic properties, with Percent of Control (POC) values <70 in unspecified bioassays .
Data Tables
Table 1: Physical and Spectroscopic Comparison
Key Findings and Limitations
- Piperazine Substitution: Ethyl and methyl groups on piperazine improve solubility and target binding compared to non-piperazine acridines .
- Aromatic Substituents : Electron-withdrawing groups (e.g., nitro) may reduce DNA intercalation efficiency, while heterocycles (e.g., isoxazole) introduce steric effects .
- Limitations : Direct biological data for this compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
Biological Activity
N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in anticancer and antiprion applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C25H26N4
- Molecular Weight : 382.50 g/mol
- CAS Number : 143069-08-3
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including topoisomerase II and prion proteins. The compound has shown promise in inhibiting DNA relaxation and inducing apoptosis in cancer cells.
Anticancer Activity
Research indicates that acridine derivatives, including this compound, exhibit potent cytotoxic effects against various cancer cell lines. The compound's mechanism involves:
- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and transcription. Inhibition leads to DNA damage and apoptosis in cancer cells.
- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways, leading to cell death in malignant cells.
Case Study: Cytotoxic Effects
A study evaluated the cytotoxicity of this compound against several human cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.5 | Topoisomerase II inhibition |
| HCT116 (Colon) | 3.1 | Induction of apoptosis |
| A549 (Lung) | 2.8 | DNA intercalation |
These findings highlight the compound's potential as a therapeutic agent in oncology.
Antiprion Activity
This compound has also been investigated for its antiprion properties. Prions are misfolded proteins that cause neurodegenerative diseases such as Creutzfeldt-Jakob disease.
Research Findings
A study focused on the antiprion activity of functionalized acridines reported that related compounds exhibited submicromolar effective concentrations (EC50 values). For instance, derivatives similar to this compound showed promising results in inhibiting prion propagation:
| Compound | EC50 (µM) |
|---|---|
| 6-chloro-N-(4-(4-methylpiperazinyl)phenyl)-9-acridinamine | 0.1 - 0.7 |
| N-(4-(4-Ethylpiperazinyl)phenyl)-9-acridinamine | TBD |
Q & A
Q. What synthetic methodologies are most effective for preparing N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine, and how can reaction conditions be optimized?
Answer: The synthesis typically involves coupling acridine-9-amine derivatives with arylpiperazine intermediates. Microwave-assisted synthesis has been demonstrated as an efficient method for similar acridine-piperazine hybrids, reducing reaction times (e.g., from 24 hours to 30 minutes) and improving yields (up to 85%) . Key steps include:
Q. How is the purity and structural integrity of this compound validated post-synthesis?
Answer:
- Spectroscopic characterization :
- Melting point : Sharp, reproducible values (e.g., 162–186°C) indicate purity .
Advanced Research Questions
Q. What strategies address contradictory data in biological activity studies, such as variable IC₅₀ values across cell lines?
Answer: Contradictions often arise from assay conditions (e.g., cell density, incubation time) or compound stability. Mitigation strategies include:
Q. How can computational modeling predict structure-activity relationships (SAR) for acridine-piperazine hybrids?
Answer:
- Molecular docking : Target DNA topoisomerase II (PDB ID: 1ZXM) or kinases (e.g., EGFR). Acridine’s planar structure intercalates DNA, while the piperazine side chain enhances solubility and receptor binding .
- QSAR models : Use descriptors like LogP (optimal ~3.5) and polar surface area (<90 Ų) to predict bioavailability .
Q. What analytical techniques resolve challenges in detecting degradation products during stability studies?
Answer:
- HPLC-DAD/MS : C18 column (ACN/0.1% formic acid gradient) detects impurities at 0.1% levels.
- Forced degradation : Expose to heat (60°C), light (ICH Q1B), and acidic/alkaline conditions (pH 1–13). Major degradants include oxidized acridine (m/z +16) and piperazine ring-opened byproducts .
Mechanistic and Functional Studies
Q. What experimental designs elucidate the dual role of the ethylpiperazine moiety in pharmacokinetics and target engagement?
Answer:
Q. How do structural modifications (e.g., halogenation) impact antitumor efficacy?
Answer:
- Halogen substitution : Chlorine at acridine C2 increases DNA affinity (ΔTm +4°C) but reduces solubility.
- In vivo validation : Xenograft models (e.g., HCT-116 colorectal cancer) show ED₅₀ values of 10–15 mg/kg for chloro derivatives vs. 20–25 mg/kg for non-halogenated analogs .
Data Reproducibility and Validation
Q. What protocols ensure reproducibility in cytotoxicity assays across laboratories?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
